molecular formula C8H14N4O2 B1491082 2-Azido-1-(4-hydroxy-3-methylpiperidin-1-yl)ethan-1-one CAS No. 2097994-87-9

2-Azido-1-(4-hydroxy-3-methylpiperidin-1-yl)ethan-1-one

Cat. No.: B1491082
CAS No.: 2097994-87-9
M. Wt: 198.22 g/mol
InChI Key: FPFLPKBCXXXSLC-UHFFFAOYSA-N
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Description

“2-Azido-1-(4-hydroxy-3-methylpiperidin-1-yl)ethan-1-one” is a chemical compound that can be used for pharmaceutical testing . It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .


Synthesis Analysis

Azido impurities may be formed and get incorporated into drug substances or drug products through reagents, catalysts, solvents, or raw materials used in the process of manufacturing drug substances . The methods used to identify and quantify these impurities require highly sensitive instruments such as LCMS/MS or GCMS, which can detect these impurities to a trace level within the given interim limit .


Molecular Structure Analysis

The azido group in the compound is a linear, polyatomic anion consisting of three nitrogen atoms with the formula N3 .

Scientific Research Applications

Synthesis and Structure Analysis

  • Azido compounds play a significant role in constructing complex molecular architectures through azide-alkyne cycloaddition reactions, which are a cornerstone of click chemistry. This approach is widely used for synthesizing various heterocyclic structures, which are of interest in pharmaceutical research and material science. For example, the synthesis of azido-bridged compounds demonstrates the versatility of azides in building extended molecular frameworks with potential magnetic properties (Li et al., 2008).

Organic Synthesis and Functional Group Transformations

  • The addition reactions of anodically generated radicals to olefins, involving azide radicals, highlight the utility of azides in organic synthesis, particularly in the modification of olefinic structures (Plzak & Wendt, 1983). This demonstrates the potential of using azides in electrochemical synthesis processes to introduce azido groups into organic molecules.

  • The metal-organocatalytic tandem azide addition/oxyamination of aldehydes for the enantioselective synthesis of β-amino α-hydroxy esters further illustrates the role of azides in facilitating multifaceted reactions that can yield biologically active molecules with high stereocontrol (Shyam & Jang, 2014).

Molecular Magnetism

  • The synthesis, structure, and magnetism analysis of azido-bridged Co(2+) compounds reveal how azides can be used to construct materials with interesting magnetic properties. These compounds serve as models for studying magnetic interactions in low-dimensional systems (Li et al., 2008).

Corrosion Inhibition

  • Research into the corrosion inhibition properties of azide complexes on mild steel in acidic environments showcases the potential application of azides in protecting metals against corrosion, which is of significant interest in materials science and engineering (Das et al., 2017).

Safety and Hazards

Azido impurities are known to be mutagenic and carcinogenic. A small exposure to these impurities may lead to cancer . Various regulatory authorities have published press releases and notices regarding the control of these impurities with the interim limit .

Future Directions

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, “2-Azido-1-(4-hydroxy-3-methylpiperidin-1-yl)ethan-1-one” and similar compounds could play a significant role in future research and development in the field of medicinal chemistry and drug development .

Properties

IUPAC Name

2-azido-1-(4-hydroxy-3-methylpiperidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O2/c1-6-5-12(3-2-7(6)13)8(14)4-10-11-9/h6-7,13H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPFLPKBCXXXSLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1O)C(=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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